molecular formula C12H7BrFNO2 B13210242 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene

Cat. No.: B13210242
M. Wt: 296.09 g/mol
InChI Key: GPDSGGPVCGENDZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7BrFNO2 and a molecular weight of 296.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-fluoro-2-(2-nitrophenyl)benzene derivatives.

    Reduction: 1-Bromo-3-fluoro-2-(2-aminophenyl)benzene.

    Oxidation: Various oxidized forms of the nitro group.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-(2-nitrophenyl)benzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15(16)17/h1-7H

InChI Key

GPDSGGPVCGENDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)[N+](=O)[O-]

Origin of Product

United States

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